(E,Z)-farnesol, also known as (2Z,6E)-farnesol, is a naturally occurring sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of approximately 222.37 g/mol. This compound is characterized by its unique structure, featuring two double bonds in the Z and E configurations. It is primarily found in various essential oils, including citronella, neroli, cyclamen, and lemongrass, and is renowned for its pleasant floral aroma. Its hydrophobic nature renders it insoluble in water but miscible with oils, making it a valuable ingredient in the fragrance industry .
(E,Z)-farnesol exhibits a range of biological activities that make it of interest for various applications:
Additionally, (E,Z)-farnesol serves as a quorum sensing molecule for the fungus Candida albicans, inhibiting its filamentation process .
The synthesis of (E,Z)-farnesol can be achieved through several methods:
(E,Z)-farnesol has diverse applications across various industries:
Research into the interactions of (E,Z)-farnesol with biological systems has revealed its role in modulating enzyme activities and signaling pathways. Studies have highlighted its potential as an inhibitor of certain enzymes involved in inflammatory processes and its ability to affect cell signaling related to cancer progression . Additionally, its function as a pheromone for various insects suggests ecological significance in plant-insect interactions.
(E,Z)-farnesol shares structural similarities with several other compounds within the sesquiterpenoid class. Below are some comparable compounds along with their unique characteristics:
Compound Name | Structure Type | Unique Features |
---|---|---|
Farnesene | Acyclic sesquiterpene | Known for its role as an insect pheromone; unsaturated. |
Geraniol | Monoterpene alcohol | Has a rose-like scent; used extensively in perfumery. |
Linalool | Monoterpene alcohol | Exhibits floral aroma; known for calming effects. |
Nerolidol | Sesquiterpene alcohol | Exhibits anti-inflammatory properties; found in ginger. |
(E,Z)-farnesol stands out due to its specific configuration of double bonds (Z,E) which influences its biological activity and fragrance profile differently compared to other similar compounds .
The development of microbial chassis for (E,Z)-farnesol production requires precise control over terpenoid biosynthetic pathways. Escherichia coli has emerged as a preferred host due to its well-characterized metabolism and compatibility with heterologous terpene synthases. In one landmark study, researchers engineered an E. coli strain (EIP81) to produce 572.13 mg/L of Z,Z-farnesol by integrating a cis-prenyltransferase (CPT) and optimizing phosphatase activity for dephosphorylation of farnesyl diphosphate intermediates. While this work focused on the Z,Z isomer, the same platform demonstrates potential for (E,Z)-farnesol synthesis through strategic enzyme selection and pathway engineering.
Critical considerations for microbial production systems include:
Recent breakthroughs in yeast metabolic engineering suggest Saccharomyces cerevisiae may offer advantages in post-translational modification of eukaryotic terpene synthases, though productivity currently lags behind bacterial systems.
(E,Z)-Farnesol exerts rapid bactericidal effects by destabilizing microbial cell membranes. In Staphylococcus aureus, farnesol-containing nanoparticles induced ionic leakage through membrane permeabilization, leading to cellular death within 3 hours [1]. This mechanism bypasses traditional antibiotic targets, reducing the likelihood of resistance development. Comparative studies show that nanoformulated farnesol enhances membrane interaction due to increased surface area-to-volume ratios, achieving complete eradication at concentrations 10-fold lower than free farnesol [1].
Farnesol demonstrates dual action against biofilms—preventing formation and degrading mature structures. In Candida auris, 125 mM farnesol reduced biofilm biomass by 60% through downregulation of ALS3 (adhesin) and ERG11 (ergosterol biosynthesis) genes [2]. For 24-hour mature biofilms, 500 mM farnesol decreased viability by 75% via suppression of extracellular matrix proteins [2]. Similar efficacy was observed in Candida albicans, where farnesol inhibited hyphal transition by blocking Ras1-cAMP-PKA signaling, a critical biofilm maturation pathway [3].
Pathogen | Mechanism | Key Molecular Targets | Efficacy (%) |
---|---|---|---|
Staphylococcus aureus | Membrane permeabilization | Phospholipid bilayers | 100 [1] |
Candida auris | Biofilm gene downregulation | ALS3, ERG11, CDR1 | 60–75 [2] |
Mycobacterium smegmatis | Efflux pump inhibition | ABC transporters | 83 [4] |
In mycobacterial species, farnesol potentiates antibiotic efficacy by blocking drug efflux systems. At 32 μg/mL, farnesol reduced ethidium bromide MIC 8-fold in Mycobacterium smegmatis through competitive inhibition of ATP-binding cassette (ABC) transporters [4]. Fluorometric assays revealed 50% efflux inhibition within 15 minutes, comparable to verapamil but with lower cytotoxicity [4]. This synergy extends to rifampicin, where farnesol co-administration decreased bacterial survival 3-fold compared to monotherapy [4].
Farnesol induces apoptosis in carcinoma cells via sustained endoplasmic reticulum (ER) stress. In lung adenocarcinoma H460 cells, 100 μM farnesol activated PERK-eIF2α-ATF4-CHOP signaling within 6 hours, increasing pro-apoptotic BAX/BCL-2 ratios by 4.5-fold [5]. This pathway correlates with 40% caspase-3 activation and poly-ADP-ribose polymerase cleavage, markers of irreversible apoptosis [5].
The compound orchestrates dual modulation of survival pathways. Farnesol (75 μM) activates MEK1/2-ERK1/2 signaling in pancreatic cancer cells, which paradoxically promotes apoptosis through p21^Cip1^-mediated cell cycle arrest [5]. Concurrently, it stimulates NF-κB via MSK1-dependent RelA phosphorylation, upregulating pro-apoptotic genes like FAS and TRAIL while suppressing survivin [5].
Cell Type | Concentration | Key Pathways | Apoptosis Rate |
---|---|---|---|
Lung adenocarcinoma | 100 μM | PERK-CHOP, MEK/ERK | 65% [5] |
Pancreatic carcinoma | 75 μM | NF-κB, p21^Cip1^ | 58% [5] |
Leukemia | 50 μM | Caspase-9/3, BAX/BCL-2 | 72% [5] |
Farnesol (50–200 μM) directly impacts mitochondrial integrity, triggering cytochrome c release and apoptosome assembly. In HL-60 leukemia cells, this process required APAF1 oligomerization and caspase-9 activation, with 80% DNA fragmentation observed at 24 hours [5]. The effect is concentration-dependent, with IC50 values ranging from 25 μM (leukemia) to 250 μM (solid tumors) [5].
Current research on farnesol’s role in neutrophil extracellular trap (NET) regulation remains limited. Preliminary in vitro studies suggest potential modulation through:
Farnesol (30 μM) increased intracellular ROS in human neutrophils by 35% within 1 hour, a known precursor to NETosis [5]. However, complete NET formation assays are lacking, necessitating further investigation into histone citrullination and extracellular DNA release.
In 3D skin models, farnesol nanoparticles did not induce IL-1β or TNF-α secretion, suggesting immunotolerance [1]. This property may indirectly influence NET dynamics by maintaining anti-inflammatory microenvironments, though direct mechanistic studies are required.